molecular formula C9H6N2O2S B2984586 5-Nitro-2-(3-thienyl)pyridine CAS No. 937602-39-6

5-Nitro-2-(3-thienyl)pyridine

Cat. No.: B2984586
CAS No.: 937602-39-6
M. Wt: 206.22
InChI Key: MFGDQOROSUNYHZ-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-thienyl)pyridine is a heterocyclic compound that features both a pyridine and a thiophene ring The presence of a nitro group at the 5-position of the pyridine ring and a thienyl group at the 2-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-thienyl)pyridine typically involves the nitration of 2-(3-thienyl)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-thienyl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Hydrogen peroxide in acetic acid for oxidation of the thiophene ring.

Major Products Formed

    Reduction: 5-Amino-2-(3-thienyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

5-Nitro-2-(3-thienyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Thienyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-(2-thienyl)pyridine: Similar structure but with the thienyl group at a different position, which can affect its reactivity and applications.

    5-Nitro-2-(4-thienyl)pyridine: Another positional isomer with different chemical properties.

Uniqueness

5-Nitro-2-(3-thienyl)pyridine is unique due to the specific positioning of the nitro and thienyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-nitro-2-thiophen-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-1-2-9(10-5-8)7-3-4-14-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGDQOROSUNYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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